molecular formula C22H19N3O6 B11827043 7-Mad-mdcpt CAS No. 765871-81-6

7-Mad-mdcpt

Cat. No.: B11827043
CAS No.: 765871-81-6
M. Wt: 421.4 g/mol
InChI Key: QILNNZJGRYNYJV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily used as a toxin payload in antibody-drug conjugates (ADCs) for targeted cancer therapy . This compound leverages the potent cytotoxic properties of camptothecin derivatives to selectively kill cancer cells while minimizing damage to healthy tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-MAD-MDCPT involves multiple steps, starting from camptothecin. The key steps include methylation and methoxylation reactions to introduce the methyl and methoxy groups at specific positions on the camptothecin scaffold . The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

7-MAD-MDCPT undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives.

Scientific Research Applications

7-MAD-MDCPT has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the reactivity and modification of camptothecin derivatives.

    Biology: Investigated for its cytotoxic effects on various cancer cell lines and its potential as a therapeutic agent.

    Medicine: Incorporated into ADCs for targeted cancer therapy, leveraging its potent cytotoxic properties to selectively kill cancer cells.

    Industry: Utilized in the development of novel ADCs and other targeted therapies for cancer treatment .

Mechanism of Action

7-MAD-MDCPT exerts its effects primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it induces DNA damage and triggers apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the intrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modifications, which enhance its potency and selectivity as a toxin payload in ADCs. These modifications improve its stability and solubility, making it a valuable tool in targeted cancer therapy .

Properties

CAS No.

765871-81-6

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

(5S)-14-(aminomethyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C22H19N3O6/c1-2-22(28)14-4-16-19-12(7-25(16)20(26)13(14)8-29-21(22)27)11(6-23)10-3-17-18(31-9-30-17)5-15(10)24-19/h3-5,28H,2,6-9,23H2,1H3/t22-/m0/s1

InChI Key

QILNNZJGRYNYJV-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.